1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenoxy group that is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Pyrazole Ring Formation: The phenoxy intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenoxy group with halogen substitutions
Biological Activity
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring substituted with a carboxylic acid group and a phenoxy group that contains bromine and chlorine atoms. The synthesis typically involves:
- Formation of the Phenoxy Intermediate : The reaction of 4-bromo-2-chlorophenol with an alkylating agent.
- Cyclization : The phenoxy intermediate is then cyclized with hydrazine derivatives to form the pyrazole ring.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects:
- Anti-inflammatory Activity : It has shown potential in inhibiting inflammatory pathways, possibly through the modulation of cytokine production.
- Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been reported to have IC50 values in the micromolar range against various cancer types, including breast (MCF7) and lung (A549) cancers .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound and related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 3.79 | Induces apoptosis |
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide | Hep-2 | 3.25 | Cytotoxicity |
Ethyl pyrazole derivative | A549 | 26.00 | Growth inhibition |
Novel pyrazole derivatives | NCI-H460 | 0.39 | Autophagy induction |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Applications in Medicinal Chemistry
The compound is being explored for various applications in drug design:
- Pharmacophore Development : Its structure serves as a potential scaffold for developing new anti-inflammatory and anticancer drugs.
- Agrochemical Potential : The herbicidal properties are under investigation, focusing on its ability to disrupt specific biological pathways in plants .
Case Studies
Several studies highlight the efficacy of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 cells, indicating its potential as an anticancer agent .
- In Vivo Studies : Animal models have shown that administration of this compound reduces tumor size significantly compared to controls, supporting its therapeutic potential .
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJTVHPXSDXLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167304 | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-72-6 | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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